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Compound of Interest

Compound Name: 5'-Iodo-m-terphenyl

CAS No.: 87666-86-2

Cat. No.: B1590341

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5'-Iodo-m-terphenyl (CAS 87666-86-2). Designed for researchers, scientists, and

professionals in drug development, this document synthesizes predicted spectroscopic data

with established analytical methodologies. In the absence of publicly available experimental

spectra, this guide leverages predictive models and comparative data from analogous

compounds to offer robust insights into the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics of this compound.

Introduction to 5'-Iodo-m-terphenyl
5'-Iodo-m-terphenyl is a substituted aromatic hydrocarbon with the molecular formula C₁₈H₁₃I

and a molecular weight of approximately 356.21 g/mol .[1] Its structure consists of a central

benzene ring substituted with an iodine atom and two flanking phenyl groups at the 1 and 3

positions. This compound serves as a valuable building block in organic synthesis, particularly

in the construction of more complex molecular architectures through cross-coupling reactions

where the iodine atom can be readily substituted. Understanding its spectroscopic signature is

paramount for reaction monitoring, quality control, and structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic

molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5'-Iodo-m-
terphenyl. These predictions are based on established substituent effects on the parent m-

terphenyl structure and data from related compounds.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 5'-Iodo-m-terphenyl is predicted to exhibit a complex pattern of

signals in the aromatic region. The introduction of the iodine atom on the central ring deshields

the adjacent protons, causing a downfield shift.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

7.70 - 7.80 m 2H H-4', H-6'

7.60 - 7.70 m 4H H-2'', H-6'', H-2''', H-6'''

7.40 - 7.55 m 7H
H-2', H-3'', H-4'', H-5'',

H-3''', H-4''', H-5'''

Causality of Predictions:

The protons on the terminal phenyl rings (H-2'' to H-6'' and H-2''' to H-6''') are expected to

resonate in regions similar to those of unsubstituted m-terphenyl, typically between 7.40 and

7.70 ppm.

The protons on the central iodinated ring (H-2', H-4', H-6') will be the most affected. The

iodine atom's electron-withdrawing inductive effect and anisotropic effects will cause a

downfield shift of the ortho protons (H-4', H-6') to the 7.70 - 7.80 ppm region. The para

proton (H-2') is also expected to be shifted downfield, albeit to a lesser extent.

Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of 5'-Iodo-m-terphenyl in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

Data Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H spectrum with a 90° pulse, a spectral width of approximately

16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-

to-noise ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Integrate the signals and analyze the multiplicities.

Molecular Structure with Proton Assignments:

Caption: Structure of 5'-Iodo-m-terphenyl with proton numbering.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum is predicted to show a number of distinct signals for the aromatic

carbons. The most significant effect will be observed for the carbon atom directly bonded to the

iodine (C-5'), which will experience a substantial upfield shift due to the heavy atom effect.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):
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Predicted Chemical Shift (δ, ppm) Assignment

142.5 C-1', C-3'

140.0 C-1'', C-1'''

131.0 C-4', C-6'

129.5 C-3'', C-5'', C-3''', C-5'''

128.0 C-4'', C-4'''

127.5 C-2'', C-6'', C-2''', C-6'''

126.0 C-2'

95.0 C-5'

Causality of Predictions:

The C-I bond will cause a significant upfield shift for C-5' to approximately 95.0 ppm. This is

a characteristic feature for iodinated aromatic rings.

The carbons ortho and para to the iodine (C-4', C-6', and C-2') will be deshielded and shifted

downfield.

The quaternary carbons of the central ring (C-1', C-3') are also expected to be downfield.

The carbons of the terminal phenyl rings will have chemical shifts similar to those in m-

terphenyl.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 20-50 mg of 5'-Iodo-m-terphenyl in approximately 0.7 mL of

CDCl₃.

Instrumentation: Utilize a 125 MHz NMR spectrometer.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Use a spectral width of approximately 250 ppm, a 45° pulse, an acquisition time of 1-2

seconds, and a relaxation delay of 2 seconds.

Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio, as the ¹³C nucleus has a low natural abundance.

Data Processing:

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase correct the spectrum.

Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 5'-Iodo-m-terphenyl will be dominated by absorptions characteristic of the

aromatic rings and the carbon-iodine bond.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1580 Medium Aromatic C=C stretch

1500 - 1400 Strong Aromatic C=C stretch

800 - 600 Strong C-H out-of-plane bending

~530 Medium-Strong C-I stretch

Interpretation of Predicted IR Spectrum:

Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H

stretching vibrations in aromatic rings.
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Aromatic C=C Stretching: The absorptions in the 1600-1400 cm⁻¹ range are due to the

stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

C-H Out-of-Plane Bending: The strong bands between 800 and 600 cm⁻¹ arise from the out-

of-plane bending of the aromatic C-H bonds. The exact positions can give clues about the

substitution pattern.

C-I Stretching: A medium to strong absorption is predicted around 530 cm⁻¹ for the C-I

stretching vibration. This is a key indicator of the presence of the iodo-substituent.

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the solid 5'-Iodo-m-terphenyl sample directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Obtain a background spectrum of the clean ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance spectrum.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z 356, corresponding

to the molecular weight of 5'-Iodo-m-terphenyl.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1590341/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-iodo-m-terphenyl-a-technical-guide
https://www.benchchem.com/product/b1590341/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-iodo-m-terphenyl-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Fragments:

m/z 229 [M - I]⁺: Loss of the iodine radical is a very common fragmentation pathway for

iodoaromatics, leading to a stable terphenyl cation. This is expected to be a major peak.

m/z 152: This fragment could arise from the cleavage of the biphenyl-phenyl bond.

m/z 77: A peak corresponding to the phenyl cation (C₆H₅⁺) is also anticipated.

Predicted Fragmentation Pathway:

5'-Iodo-m-terphenyl
(m/z = 356)

[M - I]⁺
(m/z = 229)

- I• Biphenyl radical cation
(m/z = 152)

- C₆H₅• Phenyl cation
(m/z = 77)

- C₆H₅•

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 5'-Iodo-m-terphenyl.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Mass Analysis: Scan a mass range of approximately m/z 50-500 using a quadrupole or time-

of-flight (TOF) mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and

mass spectra of 5'-Iodo-m-terphenyl. While experimental data is not readily available, the

predictions presented here are grounded in established spectroscopic principles and
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comparative data, offering a reliable reference for researchers working with this compound.

The provided experimental protocols outline the standard methodologies for obtaining this data

in a laboratory setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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